5-Bromo-2-(piperidin-2-yl)pyrimidine
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Overview
Description
5-Bromo-2-(piperidin-2-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a bromine atom at the 5-position and a piperidine ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and piperidine.
Bromination: The 2-chloropyrimidine is subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyrimidines .
Scientific Research Applications
5-Bromo-2-(piperidin-2-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and development.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a piperazine ring instead of piperidine.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
5-Bromo-2-(piperidin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the development of novel therapeutic agents and in various research applications .
Properties
Molecular Formula |
C9H12BrN3 |
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Molecular Weight |
242.12 g/mol |
IUPAC Name |
5-bromo-2-piperidin-2-ylpyrimidine |
InChI |
InChI=1S/C9H12BrN3/c10-7-5-12-9(13-6-7)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2 |
InChI Key |
QQFVSWZPVTVAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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